Validated Quantification Range Comparison: Didesmethyl Erlotinib vs. Erlotinib vs. OSI-420 in Human Plasma
In a validated LC-MS/MS method for human plasma quantification, didesmethyl erlotinib demonstrates a quantification range of 0.15–10 ng/mL, compared to 0.5–500 ng/mL for OSI-420 and 25–5000 ng/mL for erlotinib [1]. The didesmethyl metabolite is present at plasma concentrations approximately 1-2 orders of magnitude lower than OSI-420, and 2-3 orders of magnitude lower than parent erlotinib [1].
| Evidence Dimension | Validated LC-MS/MS Quantification Range (ng/mL) |
|---|---|
| Target Compound Data | 0.15 – 10 ng/mL |
| Comparator Or Baseline | Erlotinib: 25 – 5000 ng/mL; OSI-420: 0.5 – 500 ng/mL |
| Quantified Difference | LLOQ 600x lower than erlotinib; ULOQ 500x lower than erlotinib |
| Conditions | Human plasma; BEH XBridge C18 column; Waters Xevo TQ MS; MRM mode; protein precipitation extraction |
Why This Matters
This distinct quantification range is essential for accurate low-level metabolite tracking; using the erlotinib standard for didesmethyl quantification would produce invalid calibration data.
- [1] Svedberg A, Gréen H, Vikström A, Lundeberg J, Vikingsson S. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma. J Pharm Biomed Anal. 2015 Mar 25;107:186-95. View Source
